molecular formula C21H21N3O5S B14936883 5-Methyl-N-[4-(morpholine-4-sulfonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide

5-Methyl-N-[4-(morpholine-4-sulfonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B14936883
M. Wt: 427.5 g/mol
InChI Key: ONLSCPIDRJIZEV-UHFFFAOYSA-N
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Description

5-Methyl-N-[4-(morpholine-4-sulfonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5, a phenyl group at position 3, and a carboxamide moiety at position 2. The carboxamide nitrogen is linked to a 4-(morpholine-4-sulfonyl)phenyl group. This structural motif combines sulfonamide and isoxazole functionalities, which are common in pharmacologically active compounds.

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

5-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H21N3O5S/c1-15-19(20(23-29-15)16-5-3-2-4-6-16)21(25)22-17-7-9-18(10-8-17)30(26,27)24-11-13-28-14-12-24/h2-10H,11-14H2,1H3,(H,22,25)

InChI Key

ONLSCPIDRJIZEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-[4-(morpholine-4-sulfonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the morpholine-4-sulfonyl phenyl intermediate, which is then coupled with a phenyl oxazole derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-[4-(morpholine-4-sulfonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-Methyl-N-[4-(morpholine-4-sulfonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-N-[4-(morpholine-4-sulfonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s morpholine-sulfonyl group distinguishes it from analogs like leflunomide (trifluoromethyl) and pyrimidine/thiazole-containing derivatives. These substituents influence solubility, bioavailability, and target affinity.
  • Molecular Weight: The target compound (414.45 g/mol) is heavier than leflunomide (270.21 g/mol) due to the morpholine-sulfonyl group, which may affect membrane permeability .

Immunosuppressive Activity

  • Leflunomide: A clinically approved immunosuppressant that inhibits dihydroorotate dehydrogenase (DHODH), blocking pyrimidine synthesis in lymphocytes .

Antimicrobial Activity

  • 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide : Exhibits antimicrobial activity, likely due to sulfonamide-mediated folate pathway disruption .
  • Target Compound : The morpholine-sulfonyl group may improve bacterial target engagement compared to simpler sulfonamides .

Anti-inflammatory Activity

  • HWA-486 : Suppresses TNFα production and lymphocyte proliferation via COX-2 inhibition .

Physicochemical Properties

Property Target Compound Leflunomide Pyrimidinyl Analog ()
logP ~2.5 (estimated) 2.1 (experimental) ~3.0 (estimated)
Hydrogen Bond Donors 2 1 2
Polar Surface Area ~90 Ų 61 Ų ~110 Ų

Key Implications :

Structure-Activity Relationships (SAR)

Sulfonamide vs. Trifluoromethyl :

  • Sulfonamide groups (e.g., morpholine-sulfonyl) improve binding to enzymes with polar active sites (e.g., DHODH), while trifluoromethyl groups enhance lipophilicity and metabolic stability .

Heterocyclic Modifications :

  • Pyrimidine or thiazole substituents () introduce additional hydrogen-bonding or π-stacking interactions, broadening target specificity .

Morpholine Contribution :

  • The morpholine ring may reduce cytotoxicity by improving solubility, as seen in other sulfonamide drugs .

Biological Activity

5-Methyl-N-[4-(morpholine-4-sulfonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide is a compound that has attracted attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C19H20N4O3S
  • Molecular Weight : 427.5 g/mol .

The compound exhibits several mechanisms that contribute to its biological activity:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting tumor growth through apoptosis induction in various cancer cell lines. It acts by downregulating the expression of key proteins involved in cell survival and proliferation, such as XIAP (X-linked inhibitor of apoptosis protein) and Sp1 (specificity protein 1) .
    • In vivo studies demonstrated significant tumor mass reduction in xenograft models treated with this compound, indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects :
    • The compound has been noted for its anti-inflammatory properties, which may involve the inhibition of pro-inflammatory cytokines and pathways such as NF-kB and MAPK .
  • Antimicrobial Activity :
    • Preliminary studies have indicated that the compound possesses antimicrobial properties against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) range that suggests effectiveness against pathogens like Staphylococcus aureus .

Table 1: Summary of Biological Activities

Activity Mechanism Cell Line/Model Concentration Effect Reference
AnticancerApoptosis inductionT24T, UMUC360 µMTumor growth inhibition
Anti-inflammatoryCytokine inhibitionA54910 µMReduced inflammation markers
AntimicrobialBacterial growth inhibitionVarious strains128-256 µg/mLInhibition of bacterial growth

Case Studies

  • Anticancer Efficacy Study :
    • A study involving xenograft mice treated with the compound at a dose of 150 mg/kg body weight for six weeks showed a marked reduction in tumor size compared to control groups. The mechanism was linked to the downregulation of Sp1 and Cyclin D1 expression in tumor tissues .
  • Anti-inflammatory Mechanism Exploration :
    • Research conducted on human-derived platelets revealed that treatment with the compound resulted in decreased platelet aggregation and reduced levels of inflammatory mediators such as IL-6 and COX2 at concentrations ranging from 3.125 µM to 100 µM .

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